1-[2-(Chloromethoxy)ethyl]-2-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Chloromethoxy)ethyl]-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a chloromethoxyethyl group and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Chloromethoxy)ethyl]-2-(trifluoromethyl)benzene typically involves the reaction of a benzene derivative with appropriate reagents to introduce the chloromethoxyethyl and trifluoromethyl groups. One common method involves the use of chloromethyl ether and trifluoromethyl iodide in the presence of a catalyst under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis but optimized for higher yields and efficiency. The process may include steps such as purification and quality control to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(Chloromethoxy)ethyl]-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloromethoxy group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The benzene ring and substituents can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, typically under elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(Chloromethoxy)ethyl]-2-(trifluoromethyl)benzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[2-(Chloromethoxy)ethyl]-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The chloromethoxy group can participate in nucleophilic substitution reactions, while the trifluoromethyl group can influence the compound’s electronic properties and reactivity . These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)-2-methylbenzene: Similar in structure but lacks the trifluoromethyl group.
2-(Chloromethoxy)ethyltrimethylsilane: Contains a similar chloromethoxy group but with different substituents.
Uniqueness: 1-[2-(Chloromethoxy)ethyl]-2-(trifluoromethyl)benzene is unique due to the presence of both the chloromethoxy and trifluoromethyl groups, which confer distinct chemical properties and reactivity compared to similar compounds .
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C10H10ClF3O |
---|---|
Molekulargewicht |
238.63 g/mol |
IUPAC-Name |
1-[2-(chloromethoxy)ethyl]-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H10ClF3O/c11-7-15-6-5-8-3-1-2-4-9(8)10(12,13)14/h1-4H,5-7H2 |
InChI-Schlüssel |
WDJQHFKKOUFYGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CCOCCl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.